molecular formula C6H6N4O4 B145370 N-Methyl-N-(4-nitropyridin-2-yl)nitramide CAS No. 131524-19-1

N-Methyl-N-(4-nitropyridin-2-yl)nitramide

Cat. No. B145370
M. Wt: 198.14 g/mol
InChI Key: KWRASHICIMCIOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Methyl-N-(4-nitropyridin-2-yl)nitramide, commonly known as NMNP, is a nitramine compound that has gained attention in the field of chemical synthesis and scientific research. NMNP has been found to possess unique properties that make it an attractive candidate for various applications in the field of chemistry and biochemistry.

Mechanism Of Action

The mechanism of action of NMNP involves the release of nitric oxide (NO) upon hydrolysis. NO is a potent signaling molecule that regulates various physiological processes, such as vasodilation, neurotransmission, and immune response. NMNP has been found to exhibit selective NO release, which makes it a promising candidate for the development of NO-based therapeutics.

Biochemical And Physiological Effects

NMNP has been shown to exhibit various biochemical and physiological effects. It has been found to induce vasodilation, which can improve blood flow and oxygen delivery to tissues. NMNP has also been shown to modulate neurotransmission, which can affect cognitive function and behavior. Additionally, NMNP has been found to exhibit anti-inflammatory and anti-tumor properties, which make it a potential candidate for the development of anti-cancer drugs.

Advantages And Limitations For Lab Experiments

NMNP has several advantages for lab experiments, such as its high purity and stability. It is also relatively easy to synthesize and can be obtained in large quantities. However, NMNP has some limitations, such as its potential toxicity and the need for specialized equipment for handling and storage.

Future Directions

There are several future directions for the research and development of NMNP. One potential direction is the optimization of the synthesis method to improve the yield and purity of NMNP. Another direction is the exploration of the potential therapeutic applications of NMNP, such as its use in the treatment of cardiovascular diseases and cancer. Additionally, the development of novel NO-based therapeutics using NMNP as a precursor is another potential direction for future research.

Synthesis Methods

The synthesis method of NMNP involves the reaction of 2-chloro-4-nitropyridine with sodium azide in the presence of copper (I) iodide and N-methylformamide. This reaction results in the formation of NMNP as a yellow crystalline solid. The yield of NMNP can be improved by optimizing the reaction conditions, such as temperature, reaction time, and concentration of reagents.

Scientific Research Applications

NMNP has been extensively studied for its potential applications in the field of chemical synthesis and biochemistry. It has been found to be a useful reagent for the synthesis of various compounds, such as pyridine-based heterocycles and nitroaromatic compounds. NMNP has also been used as a precursor for the synthesis of explosives and propellants.

properties

CAS RN

131524-19-1

Product Name

N-Methyl-N-(4-nitropyridin-2-yl)nitramide

Molecular Formula

C6H6N4O4

Molecular Weight

198.14 g/mol

IUPAC Name

N-methyl-N-(4-nitropyridin-2-yl)nitramide

InChI

InChI=1S/C6H6N4O4/c1-8(10(13)14)6-4-5(9(11)12)2-3-7-6/h2-4H,1H3

InChI Key

KWRASHICIMCIOW-UHFFFAOYSA-N

SMILES

CN(C1=NC=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CN(C1=NC=CC(=C1)[N+](=O)[O-])[N+](=O)[O-]

synonyms

2-Pyridinamine,N-methyl-N,4-dinitro-(9CI)

Origin of Product

United States

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